molecular formula C12H15NO2 B12447128 N-(2-Formylphenyl)pivalamide

N-(2-Formylphenyl)pivalamide

Cat. No.: B12447128
M. Wt: 205.25 g/mol
InChI Key: DCEAFUXGCPVNSW-UHFFFAOYSA-N
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Description

N-(2-Formylphenyl)pivalamide (CAS 1432793-68-4) is a chemical compound of interest in organic and medicinal chemistry research. This molecule features a pivalamide group—the amide of pivalic acid (2,2-dimethylpropanamide) —attached to a 2-formylphenyl ring system. This structure incorporates both an aldehyde and an amide functional group in an ortho-relationship on the benzene ring, a motif present in other compounds used in synthetic chemistry . The ortho-substitution pattern can influence the molecule's conformation and potentially its reactivity, for instance, through intramolecular hydrogen bonding or coordination to metals. The bulky, hydrophobic tert-butyl group of the pivalamide moiety can be utilized to modulate the compound's steric and electronic properties. Available data indicates this compound is offered for research and development purposes, particularly for medicinal chemistry applications . As a building block, it can be used in the synthesis of more complex molecules. Researchers can employ the reactive aldehyde group in various transformations, such as condensations or reductions, while the pivalamide group can offer stability under a range of reaction conditions. This compound is intended for research applications in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(2-formylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H15NO2/c1-12(2,3)11(15)13-10-7-5-4-6-9(10)8-14/h4-8H,1-3H3,(H,13,15)

InChI Key

DCEAFUXGCPVNSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C=O

Origin of Product

United States

Synthetic Methodologies for N 2 Formylphenyl Pivalamide and Its Structural Analogues

Classical and Established Synthetic Routes to Formylphenyl Amides

Traditional methods for synthesizing formylphenyl amides, including N-(2-Formylphenyl)pivalamide, have laid the groundwork for organic chemists. These routes often involve condensation reactions and specific strategies for incorporating the necessary functional groups.

Condensation Reactions for the Introduction of the Formylphenyl Amide Moiety

The formation of the amide linkage in formylphenyl amides is commonly achieved through condensation reactions. A prevalent method involves the reaction of an aminobenzaldehyde with a suitable acylating agent. For instance, o-aminobenzaldehydes can be reacted with acyl chlorides or anhydrides to yield the corresponding N-(formylphenyl)amide. The Vilsmeier-Haack reaction represents another classical approach for the formylation of aromatic compounds, which can be adapted for the synthesis of formylphenyl precursors. This reaction typically uses a mixture of phosphorus oxychloride and a disubstituted formamide (B127407), such as dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.

The direct condensation of a carboxylic acid and an amine to form an amide is an energetically unfavorable process. To overcome this, coupling agents are frequently employed to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-hydroxybenzotriazole (B26582) (HOBt), and PyBOP are common choices, although they can generate significant waste.

Mechanochemical approaches, which involve solid-state reactions promoted by mechanical energy, have also been explored for the synthesis of formamides and acetamides. These methods can offer a more environmentally friendly alternative to solvent-based procedures.

Strategies for the Incorporation of the Pivalamide (B147659) Functional Group

The pivalamide group, characterized by its bulky tert-butyl moiety, is a key feature of this compound. This group can be introduced through several synthetic strategies. The most direct method is the acylation of an amine with pivaloyl chloride or pivalic anhydride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the acidic byproduct.

The pivaloyl group (Piv or Pv) is also utilized as a protecting group for amines in organic synthesis. Its steric bulk can influence the reactivity and stability of the protected molecule. The pivalamide group can be introduced to protect an amine functionality, allowing for selective reactions at other sites of the molecule. For nitrogen protection, the pivalamide group can later be cleaved under basic hydrolysis conditions.

Modern and Sustainable Approaches for this compound Synthesis

In recent years, there has been a significant push towards developing more efficient and environmentally benign synthetic methods. These modern approaches, including microwave-assisted synthesis and catalyst-mediated reactions, offer advantages over classical routes.

Microwave-Assisted Synthesis of Formylphenyl Pivalamide Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and improved reaction efficiency compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocyclic compounds and amides.

For the synthesis of this compound analogues, microwave assistance can be employed in several key steps. For example, the intramolecular cycloaddition of N-(2-formylphenyl)-N-allyl-4-toluenesulfonamide has been achieved using microwave irradiation to produce pyrrolino[3,2-c]quinoline derivatives. Microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have also been utilized to create libraries of substituted isoquinolines, which are structurally related to formylphenyl amides. The synthesis of optically active N-substituted 2-methyl-2H-benzo[b]oxazin-3(4H)-ones and their thiazinone counterparts has been accomplished via a microwave-assisted Smiles rearrangement.

The efficiency of microwave heating is dependent on the polarity of the solvent and reactants, with more polar substances absorbing microwave energy more effectively. This allows for rapid and uniform heating of the reaction mixture.

Catalyst-Mediated Syntheses, Including C-H Functionalization

Catalyst-mediated reactions, particularly those involving transition metals, have revolutionized organic synthesis by enabling new and efficient bond formations. The development of C-H functionalization reactions, which allow for the direct conversion of C-H bonds into new functional groups, represents a major advancement in the field. This strategy offers a more atom-economical and step-efficient approach to complex molecule synthesis.

In the context of this compound synthesis, catalyst-mediated approaches can be highly valuable. For instance, copper-catalyzed reactions have been used for the formylation of C-H bonds. A study demonstrated a copper(II)-catalyzed selective formylation of aromatic C-H bonds using Selectfluor as a radical initiator and DMSO as the carbon and oxygen source. This method could potentially be applied to the synthesis of formylphenyl amides.

Palladium-catalyzed cross-coupling reactions are also instrumental in modern organic synthesis. These reactions can be used to construct the carbon skeleton of this compound analogues. For example, a domino palladium-catalyzed C,N-coupling/carbonylation/C,C-coupling sequence has been developed for the one-pot synthesis of 2-aroylindoles from 2-gem-dibromovinylanilines and boronic acids.

Furthermore, cobalt-catalyzed intramolecular oxidative cyclization of N-(2-formylphenyl)amides has been reported, leading to the formation of 4H-3,1-benzoxazin-4-ones. This reaction proceeds via an oxidative C(sp2)-O(sp2) bond formation between the aldehyde carbon and the amide oxygen. Lanthanide-based catalysts have also shown promise in C-H activation reactions.

Table 1: Comparison of Synthetic Methodologies

Methodology Key Features Advantages Disadvantages
Classical Condensation Use of acyl chlorides/anhydrides, coupling agents (DCC, HOBt). Well-established, versatile. Often requires harsh conditions, can generate significant waste.
Pivaloyl Group Incorporation Acylation with pivaloyl chloride or pivalic anhydride. Direct and efficient for introducing the pivalamide group. Steric hindrance of the pivaloyl group can sometimes limit reactivity.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. Reduced reaction times, higher yields, increased efficiency. Requires specialized equipment.
Catalyst-Mediated C-H Functionalization Direct conversion of C-H bonds using transition metal catalysts (e.g., Cu, Pd, Co). High atom economy, step efficiency, novel bond formations. Catalyst cost and sensitivity can be a concern.

Table 2: Chemical Compounds Mentioned | Compound

Reactivity and Mechanistic Investigations of N 2 Formylphenyl Pivalamide

Transformations Involving the Formyl Group

The formyl group, an aldehyde, is an electrophilic center that readily participates in a variety of reactions, including nucleophilic additions, olefinations, and redox transformations. Its position ortho to the pivalamide (B147659) group can influence its reactivity through steric hindrance and potential intramolecular interactions.

The carbonyl carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. youtube.com This initial addition leads to a tetrahedral intermediate which can then be protonated to form an alcohol or undergo subsequent reactions, such as elimination, to form new products. youtube.com

A significant application of N-(2-Formylphenyl)pivalamide in this context is its use as a precursor for the synthesis of heterocyclic systems, particularly quinolines, via the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester with α-hydrogens). In the case of this compound, the pivalamide group serves as a protecting group for the amine, which can be removed in a subsequent step to reveal the o-aminobenzaldehyde needed for the cyclization.

The general mechanism involves an initial aldol-type condensation between the enolate of the active methylene compound and the formyl group, followed by cyclization and dehydration to form the quinoline (B57606) ring system. nih.govmdpi.com

Table 1: Examples of Quinolone Synthesis via Nucleophilic Addition/Condensation

Reactant 1Reactant 2 (Active Methylene Compound)Expected Quinolone Product (after amide cleavage and cyclization)
This compoundEthyl acetoacetateEthyl 2-methylquinoline-3-carboxylate
This compoundCyclohexanone1,2,3,4-Tetrahydroacridine
This compoundMalononitrile2-Aminoquinoline-3-carbonitrile

Olefination reactions are fundamental for converting carbonyls into alkenes (olefins). The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful methods for achieving this transformation.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the aldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a phosphine (B1218219) oxide byproduct. researchgate.net Non-stabilized ylides typically favor the formation of (Z)-alkenes, whereas stabilized ylides yield predominantly (E)-alkenes. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. nih.gov Furthermore, HWE reactions with stabilized phosphonates almost exclusively produce the (E)-alkene, offering high stereoselectivity. nih.gov

Table 2: Comparison of Olefination Reactions for this compound

ReactionReagentTypical ConditionsExpected ProductStereoselectivity
WittigMethyltriphenylphosphonium bromide / Strong Base (e.g., n-BuLi)Anhydrous THF, -78 °C to RTN-(2-vinylphenyl)pivalamideGenerally low for non-stabilized ylides
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate / Base (e.g., NaH)Anhydrous THF, 0 °C to RTEthyl (E)-3-(2-pivalamidophenyl)acrylateHigh (predominantly E-isomer)

The formyl group's oxidation state can be readily modified. It can be oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the robust pivalamide group under appropriate conditions.

Oxidation: The conversion of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common and mild method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid. organic-chemistry.org This method is highly selective for aldehydes and tolerates a wide range of other functional groups. organic-chemistry.org The product of this reaction would be N-(2-carboxyphenyl)pivalamide.

Reduction: The selective reduction of the formyl group to a hydroxymethyl group is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is ideal for this transformation, as it readily reduces aldehydes but does not affect amides. The reaction is usually performed in an alcoholic solvent like methanol (B129727) or ethanol, yielding N-(2-(hydroxymethyl)phenyl)pivalamide.

Table 3: Oxidation and Reduction of the Formyl Group

TransformationReagent(s)SolventProduct
OxidationSodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄)t-BuOH / H₂ON-(2-carboxyphenyl)pivalamide
ReductionSodium borohydride (NaBH₄)Methanol (MeOH)N-(2-(hydroxymethyl)phenyl)pivalamide

Reactions at the Pivalamide Moiety

The pivalamide group is characterized by a sterically bulky tert-butyl group attached to the carbonyl carbon. This steric hindrance makes the amide bond exceptionally stable and resistant to cleavage. However, transformations involving the amide nitrogen or the complete removal of the group are possible under specific conditions.

The amide nitrogen in this compound possesses a proton that can be removed by a strong base. While the nitrogen is a poor nucleophile due to resonance delocalization and steric hindrance, its conjugate base (an amidate) is a potent nucleophile. This allows for N-functionalization through reactions with various electrophiles.

A common strategy involves deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) in an anhydrous aprotic solvent, followed by the addition of an alkylating or acylating agent. mdpi.com

Table 4: Proposed N-Functionalization Reactions

BaseElectrophileExpected Product
Sodium Hydride (NaH)Methyl Iodide (CH₃I)N-methyl-N-(2-formylphenyl)pivalamide
Sodium Hydride (NaH)Benzyl Bromide (BnBr)N-benzyl-N-(2-formylphenyl)pivalamide
NaHMDSAcetyl Chloride (AcCl)N-acetyl-N-(2-formylphenyl)pivalamide

The pivaloyl group is often used as a robust protecting group for amines because of its high stability. organic-chemistry.org Its removal, or cleavage, typically requires harsh reaction conditions due to the steric hindrance of the tert-butyl group, which shields the carbonyl carbon from nucleophilic attack.

Cleavage is most commonly achieved through forceful acidic or basic hydrolysis. This involves heating the compound in the presence of a strong acid (e.g., concentrated hydrochloric or sulfuric acid) or a strong base (e.g., sodium or potassium hydroxide) in a high-boiling solvent for an extended period. organic-chemistry.org Successful cleavage yields 2-aminobenzaldehyde (B1207257) and pivalic acid (or its salt). This deprotection strategy is a key step if the compound is used as an intermediate in syntheses where the free amino group is required for a subsequent reaction, such as in the Friedländer synthesis of quinolines. nih.govmdpi.com Reductive cleavage using powerful reagents like lithium aluminum hydride (LiAlH₄) is also possible but would concurrently reduce the formyl group. researchgate.net

Table 5: Conditions for Pivalamide Cleavage

MethodReagentsConditionsProducts
Acid HydrolysisConcentrated HCl or H₂SO₄Reflux in H₂O or Dioxane2-Aminobenzaldehyde, Pivalic Acid
Basic HydrolysisConcentrated NaOH or KOHReflux in H₂O or Ethylene Glycol2-Aminobenzaldehyde, Pivalate Salt

Aromatic Ring Functionalization and Transformations

The reactivity of the aromatic ring in this compound is governed by the electronic and steric influence of its two substituents: the ortho-directing pivalamide group (-NHCOC(CH₃)₃) and the meta-directing formyl group (-CHO). These groups provide handles for selective transformations through various mechanisms.

The functionalization of otherwise inert C-H bonds is a powerful strategy in modern organic synthesis. In this compound, the amide functionality can act as a directing group, facilitating the selective activation of the C-H bond at the C3 position (ortho to the amide). This is typically achieved using transition metal catalysts, most commonly palladium. nih.govrsc.org

The mechanism generally involves the coordination of the palladium(II) catalyst to the amide's carbonyl oxygen, forming a cyclometalated intermediate. nih.govnih.gov This palladacycle brings the metal center in close proximity to the C3-H bond, enabling its cleavage through a concerted metalation-deprotonation (CMD) pathway. nih.gov The resulting organopalladium species can then engage in various cross-coupling reactions.

While specific studies on this compound are not extensively documented, the pivalamide group is a well-established directing group for C-H functionalization reactions such as arylation, alkenylation, and acetoxylation. nih.govnih.gov For instance, in analogous N-aryl amide systems, palladium-catalyzed C-H activation enables coupling with aryl halides or boronic acids. beilstein-journals.org The reaction conditions typically involve a Pd(II) catalyst, an oxidant, and often a ligand to stabilize the catalytic species. nih.govsemanticscholar.org

Reaction TypeCatalyst / ReagentsCoupling PartnerProduct TypeRef
ArylationPd(OAc)₂, OxidantArylboronic Acid3-Aryl derivative beilstein-journals.org
AlkenylationPd(OAc)₂, OxidantAlkene3-Alkenyl derivative nih.gov
AcetoxylationPd(OAc)₂, PhI(OAc)₂Acetic Anhydride3-Acetoxy derivative nih.gov

This table presents representative C-H activation reactions directed by amide groups, illustrating the potential transformations for this compound.

The substitution pattern of this compound in electrophilic aromatic substitution (EAS) reactions is determined by the competing effects of its two substituents.

Pivalamide Group (-NHCOC(CH₃)₃): The nitrogen lone pair can donate electron density to the ring through resonance, making it an activating group. It directs incoming electrophiles to the ortho and para positions. In this molecule, the position para to the amide (C4) and the position ortho to the amide (C6) are activated.

Formyl Group (-CHO): This is a moderately deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position (C3 and C5).

Considering these competing influences, electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by the stronger directing pivalamide group. The C3 and C5 positions are deactivated by the formyl group.

Conversely, nucleophilic aromatic substitution (NAS) requires a leaving group (like a halide) and the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.compressbooks.publibretexts.org this compound lacks a suitable leaving group and its electron-withdrawing formyl group provides only moderate activation. Therefore, it is generally unreactive toward nucleophilic aromatic substitution under standard conditions. nih.gov

Cascade and Cyclization Reactions Utilizing this compound

The ortho positioning of the formyl and pivalamide groups makes this compound an excellent substrate for reactions that construct heterocyclic rings through intramolecular processes.

This compound is a classic precursor for the synthesis of quinolines via the Friedländer annulation. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this case, this compound can first be hydrolyzed to 2-aminobenzaldehyde, which then reacts with a suitable ketone (e.g., acetone) or β-ketoester in the presence of an acid or base catalyst. The initial condensation forms an enamine or imine, which then undergoes an intramolecular cyclization followed by dehydration to yield the quinoline ring system. mdpi.comnih.gov

Alternatively, the intact this compound can be reacted directly. For example, reaction with a ketone enolate could lead to an aldol-type addition to the formyl group. The resulting alcohol could then undergo intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carbon bearing the hydroxyl group (following activation), leading to a dihydroquinolinone derivative after dehydration.

Reaction NameReagentsIntermediate StepsFinal ProductRef
Friedländer AnnulationKetone (R¹CH₂COR²), Acid/BaseAldol condensation, Cyclization, Dehydration2,3-Disubstituted Quinoline mdpi.com
Pictet-Spengler typeTryptamine, AcidImine formation, Intramolecular EASβ-Carboline derivativeN/A
Cascade Prins/Friedel-CraftsAlkene, Lewis AcidPrins cyclization, Friedel-Crafts alkylationFused polycyclic systems beilstein-journals.orgbeilstein-journals.org

This table outlines potential intramolecular cyclization pathways for this compound or its direct precursor, 2-aminobenzaldehyde.

While specific radical cascade reactions involving this compound are not widely reported, its structure offers potential for such transformations. A plausible mechanism could involve the generation of a radical at the formyl position. For instance, photoredox catalysis could be used to generate a radical species that adds to the formyl carbonyl, creating an oxygen-centered radical. This could be followed by an intramolecular hydrogen atom transfer (HAT) from the amide N-H bond, generating a nitrogen-centered radical. This amidyl radical could then participate in a cyclization by adding to the aromatic ring, leading to the formation of a phenanthridinone skeleton after subsequent oxidation. nih.gov

Another possibility involves the addition of a radical to the aromatic ring, followed by a cascade cyclization involving one of the side chains. The success of such radical cascades is highly dependent on the specific reagents and reaction conditions used to initiate and propagate the radical chain. nih.gov

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu While this compound itself is not primed for common pericyclic reactions, its derivatives can be designed to undergo such transformations. A key example is the Nazarov cyclization, which is a 4π-electrocyclization of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.org

To utilize this reaction, this compound would first need to be converted into a divinyl ketone derivative. This could be achieved through a two-step sequence:

Wittig or Horner-Wadsworth-Emmons reaction: The formyl group is reacted with a vinylphosphonium ylide or vinylphosphonate (B8674324) carbanion to generate a vinyl-substituted aromatic ring (an ortho-pivalamidostyrene derivative).

Acylation: The resulting styrene (B11656) derivative would need to be acylated with a vinyl acylating agent under Friedel-Crafts conditions, or the pivalamide could be converted to a different functional group that could then be elaborated into the second vinyl group and the ketone.

Once the divinyl ketone precursor is synthesized, treatment with a Lewis acid or protic acid would promote the conrotatory 4π-electrocyclic ring closure, forming an oxyallyl cation intermediate which, after proton loss, yields a cyclopentenone fused to the aromatic ring. researchgate.net This strategy provides a pathway to complex polycyclic structures from a simple starting material.

N 2 Formylphenyl Pivalamide As a Versatile Synthon in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The strategic placement of a reactive aldehyde and a protected amine on the same aromatic core makes N-(2-Formylphenyl)pivalamide an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The pivaloyl group serves as a removable protecting group for the aniline (B41778) nitrogen, allowing for selective reactions at the formyl group before subsequent cyclization.

The quinoline (B57606) scaffold is a prominent structural motif in numerous biologically active compounds and functional materials. The Friedländer annulation is a classic and powerful method for quinoline synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound can be readily deprotected to reveal the corresponding ortho-amino benzaldehyde, which can then undergo a Friedländer reaction to furnish quinoline derivatives. The reaction conditions, such as the choice of catalyst and solvent, can be tailored to achieve high yields and regioselectivity.

Quinazolones are another class of heterocyclic compounds with significant pharmacological properties. The synthesis of quinazolin-4(3H)-ones can be achieved from this compound through a multi-step sequence. For instance, the formyl group can be oxidized to a carboxylic acid, followed by deprotection of the pivalamide (B147659) to yield 2-aminobenzoic acid. This intermediate can then be cyclized with a suitable one-carbon synthon, such as formamide (B127407) or orthoformates, to construct the quinazolone ring system. Alternatively, the Niementowski quinazolone synthesis provides a direct route by reacting anthranilic acids with amides.

A variety of synthetic methods have been developed for quinoline synthesis, many of which are metal-free. These methods often involve modifications of established reactions like the Skraup, Doebner–Von Miller, and Friedländer syntheses to improve efficiency and reduce the use of harsh reagents. For quinazolines, methods such as copper-catalyzed reactions of benzonitriles and 2-ethynylanilines have been reported.

Heterocycle Synthetic Method Key Features Potential Starting Material
QuinolineFriedländer AnnulationCondensation of an o-aminoaryl aldehyde with a compound containing an α-methylene group.Deprotected this compound
QuinazoloneNiementowski SynthesisReaction of anthranilic acids with amides.Oxidized and deprotected this compound

The synthesis of pyridine (B92270) derivatives can be accomplished through various multicomponent reactions (MCRs). The Hantzsch pyridine synthesis, a well-known MCR, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. While not a direct application of this compound in its intact form, its formyl group can be utilized as the aldehyde component in such reactions.

Pyrazole derivatives are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound can be transformed into a 1,3-dicarbonyl-like synthon. For example, reaction of the formyl group with a suitable carbanion could introduce a second carbonyl or a masked carbonyl functionality, which could then be cyclized with hydrazine to form the pyrazole ring. The Knorr pyrazole synthesis and other related methods offer a wide scope for the preparation of substituted pyrazoles. The reaction of hydrazine with α,β-unsaturated ketones and aldehydes also provides a viable route to pyrazolines, which can be subsequently oxidized to pyrazoles.

Heterocycle General Synthetic Strategy Role of this compound Derivative
PyridineHantzsch Pyridine SynthesisSource of the aldehyde component.
PyrazoleKnorr Pyrazole SynthesisPrecursor to the 1,3-dicarbonyl synthon.

The versatility of this compound extends to the synthesis of other fused heterocyclic systems.

Imidazoles: Benzimidazoles, a fused imidazole system, can be synthesized from ortho-phenylenediamines. This compound, after conversion of the formyl group to a nitro group and subsequent reduction, followed by deprotection, would yield an ortho-phenylenediamine derivative. This diamine can then be cyclized with various one-carbon synthons, such as aldehydes or carboxylic acids, to form the benzimidazole ring. The Phillips condensation is a classic method for this transformation.

Oxazoles: The Robinson-Gabriel synthesis is a common method for preparing oxazoles, involving the cyclization of an α-acylamino ketone. A derivative of this compound could potentially be elaborated to such a precursor. For instance, the formyl group could be converted to an α-haloketone, which upon reaction with an amide and subsequent cyclization would yield an oxazole.

Thiazoles: The Hantzsch thiazole synthesis is a primary method for the formation of the thiazole ring, involving the reaction of an α-haloketone with a thioamide. Similar to oxazole synthesis, the formyl group of this compound could serve as a handle to introduce the α-haloketone functionality.

Triazoles: 1,2,3-Triazoles are readily synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. The amino group of deprotected this compound can be converted to an azide via diazotization followed by treatment with sodium azide. The resulting aryl azide can then undergo a cycloaddition reaction with a suitable alkyne to form a 1,2,3-triazole derivative. 1,2,4-Triazoles can be synthesized from the reaction of hydrazides with various reagents.

Heterocycle Key Synthetic Method Required Modification of this compound
Imidazole (Benzimidazole)Phillips CondensationConversion to ortho-phenylenediamine.
OxazoleRobinson-Gabriel SynthesisElaboration to an α-acylamino ketone.
ThiazoleHantzsch Thiazole SynthesisConversion to an α-haloketone.
1,2,3-TriazoleHuisgen CycloadditionConversion of the amino group to an azide.

Role in Natural Product Scaffold Construction

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its utility in constructing key heterocyclic scaffolds found in natural products is evident. Many alkaloids and other biologically active natural products contain quinoline, quinazolone, and other nitrogen-containing heterocyclic cores. For example, the quinoline ring is the central scaffold for antimalarial drugs like quinine and chloroquine. The ability to readily access these frameworks using this compound as a starting material highlights its potential as a valuable building block in the strategic synthesis of complex natural products. The development of transition-metal-catalyzed reactions has further expanded the toolkit for constructing such intricate molecular architectures.

Applications in Ligand Design and Catalyst Precursor Synthesis

The structural features of this compound make it an attractive precursor for the synthesis of ligands for coordination chemistry and as precursors to catalysts. The condensation of the formyl group with various primary amines can lead to the formation of Schiff base ligands. These ligands, containing both nitrogen and oxygen donor atoms, can chelate to a variety of metal ions to form stable metal complexes.

The resulting Schiff base complexes can exhibit interesting catalytic activities. The electronic and steric properties of the ligand can be fine-tuned by varying the substituent on the primary amine used in the condensation reaction. This allows for the systematic modification of the coordination environment around the metal center, which in turn can influence the catalytic performance of the complex in various organic transformations. Furthermore, the pivalamide group can be deprotected to reveal a free amino group, which can be further functionalized to create more complex ligand architectures or to immobilize the catalyst on a solid support.

Application Synthetic Transformation Resulting Product
Ligand DesignCondensation with primary aminesSchiff base ligands
Catalyst PrecursorChelation with metal ionsMetal complexes with potential catalytic activity

Advanced Spectroscopic and Crystallographic Studies for Reaction Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Regiochemical Analysis of Reaction Products and Intermediates

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of "N-(2-Formylphenyl)pivalamide". Both ¹H and ¹³C NMR would provide critical information on the chemical environment of each atom.

¹H NMR Spectroscopy: While specific experimental data for "this compound" is not available, a predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the amide proton, the formyl proton, and the protons of the pivaloyl group. The aromatic protons on the formyl-bearing ring would likely appear as a complex multiplet pattern in the downfield region (approximately 7.0-8.5 ppm). The formyl proton (CHO) would be expected to resonate as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm. The amide proton (NH) would also be found downfield, and its chemical shift could be concentration-dependent. A key feature for "this compound" would be a sharp singlet integrating to nine protons in the upfield region (around 1.3 ppm), characteristic of the magnetically equivalent methyl protons of the tert-butyl group in the pivaloyl moiety.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the analogous compound "N-(2-Formylphenyl)benzamide," ¹³C NMR data is available and can be used to predict the spectrum of the target compound. spectrabase.com The spectrum of "this compound" would be expected to show signals for the carbonyl carbons of the amide and aldehyde, the aromatic carbons, and the carbons of the pivaloyl group. The carbonyl carbons are typically found in the most downfield region of the spectrum (160-200 ppm). The aromatic carbons would appear in the 110-150 ppm range. The pivaloyl group would be characterized by a quaternary carbon and the methyl carbons, which would appear in the aliphatic region of the spectrum.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm) for this compoundExperimental ¹³C Chemical Shift (ppm) for N-(2-Formylphenyl)benzamide spectrabase.com
-C(CH₃)₃~1.3 (s, 9H)~27 (CH₃), ~40 (quat. C)N/A
Aromatic CH7.0-8.5 (m)110-140121.8, 124.3, 128.0, 128.9, 132.3, 133.2, 136.2
Aromatic C-N-~140140.4
Aromatic C-CHO-~135133.2
Amide C=O-~177166.1
Amide NHVariable--
Aldehyde CHO9.5-10.5 (s, 1H)~192192.5

Infrared and Raman Spectroscopy for Functional Group Transformations and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring their transformations during a chemical reaction.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by characteristic absorption bands for the amide and aldehyde functional groups. A strong absorption band corresponding to the C=O stretching vibration of the amide group would be expected around 1660-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp band in the region of 3200-3400 cm⁻¹. The formyl group would exhibit a characteristic C=O stretching vibration around 1690-1710 cm⁻¹ and a distinctive C-H stretching doublet near 2720 and 2820 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The pivaloyl group would show strong C-H stretching bands from the methyl groups just below 3000 cm⁻¹. The vapor phase IR spectrum of the analogue "N-(2-Formylphenyl)benzamide" shows a C=O stretch at 1685 cm⁻¹ and an N-H stretch at 3311 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals. The carbonyl stretching vibrations would also be Raman active, although their intensities may differ from those in the IR spectrum.

Functional GroupVibrational ModeExpected IR Frequency Range (cm⁻¹)
Amide (N-H)Stretching3200-3400
Aromatic (C-H)Stretching3000-3100
Aliphatic (C-H of pivaloyl)Stretching2850-2970
Aldehyde (C-H)Stretching (Fermi doublet)2700-2750 and 2800-2850
Aldehyde (C=O)Stretching1690-1710
Amide (C=O)Stretching (Amide I)1660-1680
Aromatic (C=C)Stretching1450-1600
Amide (N-H)Bending (Amide II)1510-1570

X-ray Crystallography for Absolute Configuration and Solid-State Structural Elucidation of Complex Intermediates and Products

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for "this compound". It would also reveal the molecule's conformation and how it packs in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

Currently, there is no publicly available crystal structure for "this compound". However, if a suitable single crystal could be grown, X-ray diffraction analysis would unambiguously confirm its chemical structure. The analysis would likely reveal the planarity of the amide group and the relative orientation of the formylphenyl and pivaloyl moieties. Hydrogen bonding between the amide N-H and the carbonyl oxygen of a neighboring molecule would be a probable feature of the crystal packing.

Mass Spectrometry for Reaction Pathway Elucidation and Precise Product Identification (beyond basic molecular weight)

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the analogous compound "N-(2-Formylphenyl)benzamide," the mass spectrum shows a molecular ion peak (M⁺) at m/z 225. spectrabase.com For "this compound" (C₁₂H₁₅NO₂), the molecular weight is 205.25 g/mol , so the molecular ion peak would be expected at m/z 205.

Common fragmentation pathways would likely involve cleavage of the amide bond. The loss of the tert-butyl group ([M-57]⁺) would be a characteristic fragmentation for the pivaloyl moiety, leading to a prominent peak at m/z 148. Another likely fragmentation would be the loss of the pivaloyl radical to give a fragment corresponding to the 2-formylphenylamino cation at m/z 120. The loss of the formyl group as CO ([M-28]⁺) is also a possible fragmentation pathway.

m/zProposed FragmentNotes
205[C₁₂H₁₅NO₂]⁺Molecular Ion (M⁺)
148[M - C(CH₃)₃]⁺Loss of tert-butyl radical
120[M - COC(CH₃)₃]⁺Loss of pivaloyl radical
104[C₇H₆N]⁺Further fragmentation of m/z 120
57[C(CH₃)₃]⁺tert-butyl cation

Theoretical and Computational Studies of N 2 Formylphenyl Pivalamide Reactivity and Mechanism

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. From these calculations, various reactivity descriptors can be derived, offering a quantitative understanding of a molecule's chemical behavior.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity. mdpi.com For N-(2-Formylphenyl)pivalamide, the distribution and energies of these orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack. The formyl group's oxygen and the pivalamide's oxygen are expected to have significant contributions to the HOMO, making them potential sites for electrophilic attack, while the formyl carbon is a likely LUMO site, susceptible to nucleophilic attack.

Chemical Hardness/Softness: These concepts provide further insight into the reactivity of a molecule. Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.govresearchgate.net Chemical softness (S) is the reciprocal of hardness and indicates the capacity to attract electrons. researchgate.net A soft molecule is generally more reactive than a hard molecule. researchgate.net DFT calculations can quantify the chemical hardness and softness of this compound, offering a predictive measure of its stability and reactivity in various chemical environments.

Interactive Data Table: Key Reactivity Descriptors from DFT

DescriptorDefinitionSignificance for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap implies higher reactivity and polarizability nih.gov
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures resistance to charge transfer; higher hardness means lower reactivity researchgate.net
Chemical Softness (S) S = 1 / ηMeasures the ease of charge transfer; higher softness means higher reactivity researchgate.net
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons
Electrophilicity Index (ω) ω = χ² / (2η)Quantifies the electrophilic character of a molecule

Computational Investigations of Reaction Mechanisms, Energetics, and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing a roadmap of the energy landscape that connects reactants to products. For reactions involving this compound, these studies can elucidate complex mechanisms.

By mapping the potential energy surface, computational chemists can identify the structures of transition states—the high-energy species that exist fleetingly at the peak of the reaction barrier. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, in a cyclization reaction involving the formyl and amide groups of this compound, DFT calculations could be used to model the step-by-step process, calculate the energies of all intermediates and transition states, and thereby predict the most favorable reaction pathway. These calculations can also reveal the influence of catalysts or different substituent groups on the reaction energetics.

Molecular Dynamics Simulations Relevant to Reactivity Pathways and Solvent Effects

While DFT calculations are excellent for studying static molecular structures and reaction energetics, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations can model the motion of atoms and molecules, taking into account factors like temperature, pressure, and the surrounding solvent environment.

For this compound, MD simulations could be employed to study how solvent molecules interact with the reactant and influence its reactivity. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the course and rate of a reaction. For example, a polar solvent might stabilize a charged intermediate through hydrogen bonding, lowering the activation energy for a particular pathway. MD simulations can also explore the conformational flexibility of this compound and identify the specific conformations that are most conducive to reaction.

Conformational Analysis and Stereochemical Predictions for Reactive Intermediates

The three-dimensional arrangement of atoms in a molecule—its conformation—can have a profound impact on its reactivity. Computational methods can be used to perform a thorough conformational analysis of this compound and its reactive intermediates. By calculating the relative energies of different conformers, it is possible to identify the most stable and populated conformations under specific conditions.

Furthermore, when reactions involving this compound lead to the formation of chiral centers, computational chemistry can be used to predict the stereochemical outcome. By modeling the transition states leading to different stereoisomers, it is possible to determine which pathway is energetically favored and therefore which stereoisomer will be the major product. This predictive capability is invaluable in the design of stereoselective syntheses. For example, in a reaction where a nucleophile adds to the formyl group, computational analysis of the diastereomeric transition states could predict the facial selectivity of the attack.

Future Research Directions and Emerging Applications in Synthetic Organic Chemistry

Development of Novel Catalytic Transformations Mediated by N-(2-Formylphenyl)pivalamide or its Derivatives

The this compound scaffold is a promising platform for the design of novel ligands for catalysis. The presence of the formyl group and the nitrogen atom of the pivalamide (B147659) moiety offers potential coordination sites for metal ions. This structural motif makes it a candidate for the synthesis of new ligands that can be applied in a variety of catalytic reactions.

Future research is likely to focus on the synthesis of chiral derivatives of this compound to be used as ligands in asymmetric catalysis. The development of non-symmetrical P,N-ligands, for example, has been shown to be highly effective in various metal-catalyzed reactions, often outperforming traditional symmetric ligands. nih.gov By analogy, chiral phosphine- or oxazoline-containing derivatives of this compound could be synthesized and evaluated in reactions such as asymmetric hydrogenation and allylic alkylation.

Moreover, the formyl group can be readily converted into other functionalities, such as imines or alcohols, which can also act as coordinating groups. This allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which is crucial for achieving high catalytic activity and selectivity. The exploration of ruthenium complexes with N,N,N-ligands for transfer hydrogenation of ketones has shown promising results, suggesting that similar complexes derived from this compound could also be highly effective. researchgate.net

Table 1: Potential Catalytic Applications for this compound-Derived Ligands

Catalytic ReactionPotential Ligand TypeMetal CenterKey Features of Ligand
Asymmetric HydrogenationChiral P,N-LigandsRhodium, IridiumCombination of hard (N) and soft (P) donors for enhanced enantiocontrol. nih.gov
Asymmetric Allylic AlkylationChiral P,N-LigandsPalladiumElectronic differentiation of allylic termini. nih.gov
Transfer HydrogenationTridentate N,N,N-LigandsRutheniumRobust and highly active catalyst precursors. researchgate.net
CO2 HydrogenationPincer LigandsRutheniumHigh turnover frequencies and catalyst stability. nih.gov

Green Chemistry Approaches in the Synthesis and Application of the Compound

The principles of green chemistry are increasingly important in modern synthetic organic chemistry. Future research on this compound will likely focus on developing more environmentally benign methods for its synthesis and application. This includes the use of greener solvents, catalysts, and reaction conditions.

Furthermore, the development of catalytic methods for the synthesis of this compound and its analogs is a key area of future research. For example, the use of visible light catalysis for the preparation of N-(2-formylphenyl) N-substituted formamide (B127407) derivatives has been reported, offering an environmentally friendly and efficient synthetic route. This approach avoids the need for harsh reagents and high temperatures, making it a more sustainable alternative to traditional methods.

Exploration in Materials Science via Polymer or Complex Assembly as a Building Block

The structural characteristics of this compound make it an intriguing building block for the construction of advanced materials. The formyl and amide groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can direct the self-assembly of molecules into well-ordered supramolecular structures.

A significant area of future research is the use of this compound and its derivatives as building blocks for metal-organic frameworks (MOFs) and coordination polymers. The pyridine (B92270) nitrogen and the formyl oxygen can act as coordination sites for metal ions, leading to the formation of extended networks with porous structures and potentially interesting catalytic or gas sorption properties. The study of polymorphs of related benzamides has shown that subtle changes in intermolecular interactions can lead to different crystal packing, which in turn affects the physical properties of the material. researchgate.net

In addition to coordination polymers, this compound could also be incorporated into organic polymers. For example, the polymerization of N-phenyl maleimide (B117702) has been studied, and similar strategies could be applied to derivatives of this compound. doi.org The resulting polymers could have unique properties due to the presence of the formyl and pivalamide functional groups, which could be further modified to tune the material's characteristics.

Table 2: Potential Applications in Materials Science

Material TypeRole of this compoundPotential Properties
Metal-Organic Frameworks (MOFs)Organic LinkerPorosity, Catalysis, Gas Storage
Coordination PolymersLigandElectronic, Magnetic, and Optical Properties
Functional PolymersMonomer or Pendant GroupTunable properties, Post-polymerization modification
Supramolecular AssembliesBuilding BlockSelf-healing materials, Sensors

Expanding Substrate Scope and Advancements in Stereoselective Synthesis

A key goal in synthetic organic chemistry is the development of methods that are both general and highly selective. Future research involving this compound and its derivatives will likely focus on expanding the scope of reactions in which they can be used and on developing new stereoselective transformations.

The development of new chiral ligands based on the this compound scaffold is a promising avenue for advancements in stereoselective synthesis. For example, chiral palladium complexes have been used for the enantioselective synthesis of N-C axially chiral sulfonamides. mdpi.com Similarly, chiral ligands derived from this compound could be employed in a variety of asymmetric reactions, such as the synthesis of chiral amines, alcohols, and carbonyl compounds.

Furthermore, the versatility of the formyl group allows for a wide range of chemical transformations, which can be used to access a diverse array of products. By exploring new reaction conditions and catalyst systems, the substrate scope of reactions involving this compound can be significantly expanded. This will enable the synthesis of a broader range of complex molecules with potential applications in medicinal chemistry and materials science. The asymmetric synthesis of BINOL derivatives, which are important chiral ligands, highlights the ongoing interest in developing efficient methods for producing enantiomerically pure compounds. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.